molecular formula C8H8O3 B014303 4-Hydroxy-2-methoxybenzaldehyde CAS No. 18278-34-7

4-Hydroxy-2-methoxybenzaldehyde

Cat. No. B014303
CAS RN: 18278-34-7
M. Wt: 152.15 g/mol
InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-2-methoxybenzaldehyde has been explored through various methods, aiming for efficiency, sustainability, and cost-effectiveness. Tan Ju and Liao Xin (2003) detailed a promising synthesis method that highlights the chemical's significance in the perfumery, pharmaceutical, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Scientific Research Applications

  • Synthesis of Polymers : It is used in the synthesis of unsaturated cyano-substituted homo- and copolyesters, which are more thermally stable than those prepared from 4-hydroxybenzoic acid (Mikroyannidis, 1995).

  • Solid Phase Organic Synthesis : It acts as a linker in solid phase organic synthesis, yielding high purity products (Swayze, 1997).

  • Metal Ion Binding : It's involved in the syntheses of benzyloxybenzaldehyde derivatives for studying metal ion binding properties (Güler et al., 2012).

  • Anti-inflammatory and Analgesic Activity : It exhibits potential benefits for asthma patients due to its anti-inflammatory and analgesic activities (Jang, Lee, & Kim, 2010).

  • Antifungal Activity : 2-hydroxy-4-methoxybenzaldehyde from Decalepis hamiltonii shows significant antifungal activity, useful in managing seed-borne pathogenic fungi and preventing grain biodeterioration (Mohana, Satish, & Raveesha, 2009).

  • Anticonvulsant and Sedative Effects : Its combined administration with other compounds leads to anticonvulsion and/or sedation (Lee et al., 2006).

  • Chemical Analysis : Suitable for routine analysis in root extracts of Hemidesmus indicus and other plants (Sircar, Dey, & Mitra, 2007).

  • Taste Modifying Properties : Responsible for the sweet aromatic fragrance of Mondia whytei root-bark (Mukonyi & Ndiege, 2001).

  • Treatment of Malignant Melanomas : 4-Hydroxyanisole, a related compound, is used in treating malignant melanomas (Buell & Girard, 1984).

  • Larvicidal Activity : Exhibits larvicidal activity against Anopheles gambiae larvae (Mahanga, Akenga, Lwande, & Ndiege, 2005).

  • Antimicrobial and Antiaflatoxigenic Potency : Demonstrates antimicrobial and antiaflatoxigenic activities, particularly when derived as Schiff bases (Harohally et al., 2017).

  • Analytical Chemistry : Assayed using gas chromatography in roots of Decalepis hamiltonii and Hemidesmus indicus (Nagarajan & Rao, 2003).

  • High-Performance Liquid Chromatography Studies : Employed in studying its derivatives using high-performance liquid chromatography and ultraviolet spectrophotometry (Chigurupati et al., 2017).

  • Thermophysical Properties : Investigated for its thermophysical properties through differential scanning calorimetry (Temprado, Roux, & Chickos, 2008).

  • Intramolecular Charge Transfer Studies : Its absorption and fluorescence spectral characteristics are useful for studying intramolecular charge transfer in biological systems (Rajendiran & Balasubramanian, 2008).

  • Flavoring Substance Safety : Considered safe as a flavoring substance at intended uses and use levels (Younes et al., 2021).

  • Crystal Structure Analysis : Its oxime derivatives exhibit different conformations and hydrogen-bonding patterns in crystal structures (Gomes et al., 2018).

  • Perfumery and Chemical Intermediate : Vanillin, a related compound, is widely used in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

  • Degradation Products of Lignin and Humic Substances : Chlorinated vanillins, including 4-Hydroxy-2-methoxybenzaldehyde, are degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993).

  • Molecular Structure Analysis : The crystal structure of 4-Hydroxy-3-methoxybenzaldehyde-4-methylthiosemicarbazone was determined, showcasing its molecular structure (Oliveira et al., 2015).

Safety And Hazards

4-Hydroxy-2-methoxybenzaldehyde is irritating to skin and eyes and may cause respiratory irritation. It is harmful to aquatic organisms and has long-term effects .

Future Directions

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries . Future directions of vanillin biosynthesis using inexpensive precursors are thoroughly discussed .

properties

IUPAC Name

4-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIZZNFQJPOKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334061
Record name 4-Hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methoxybenzaldehyde

CAS RN

18278-34-7
Record name 4-Hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 parts 2-methoxyphenol and 50 parts zinc cyanide, which were conditioned to an absolutely anhydrous state in a three-neck flask, was added 200 parts anhydrous ethylether. While blowing anhydrous hydrogen chloride gas into the mixture 30 parts aluminum chloride was simultaneously added, and the resultant was subjected to reaction for four hours to form a viscous oily matter. To the oily matter obtained from the reaction mixture by decantation was added water, it was cooled and the formed precipitates were separated and recovered. The precipitates were crystallized from water, thereafter thrice from a methanol-water system solvent to yield 10.2 parts 2-methoxy-4-hydroxybenzaldehyde, hereinafter referred to as Compound (IX), which had a melting point of 151° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
TE de Kiewiet, H Stephen - Journal of the Chemical Society (Resumed …, 1931 - pubs.rsc.org
… becomes deep crimson owing to the conversion of 4-hydroxy-2-methoxybenzaldehyde … The residue after steam-distillation slowly deposited 4- hydroxy-2-methoxybenzaldehyde in straw…
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
KW Mukonyi, IO Ndiege - Bulletin of the Chemical Society of Ethiopia, 2001 - ajol.info
… The spectral data indicated that the isolated compound could be 2-hydroxy-4-methoxybenzaldehyde (1), 4hydroxy-2-methoxybenzaldehyde (2), 3-hydroxy-4-methoxybenzaldehyde (3) …
Number of citations: 37 www.ajol.info
JH Kim, KL Chan, N Mahoney - International Journal of Molecular …, 2015 - mdpi.com
Disruption of cell wall integrity system should be an effective strategy for control of fungal pathogens. To augment the cell wall disruption efficacy of monoterpenoid phenols (carvacrol, …
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
YX Zong, JK Wang, GR Yue, L Feng, ZE Song, H Song… - Tetrahedron letters, 2005 - Elsevier
… The heterocycle was constructed upon PEG6000 (soluble polymer) modified by 4-hydroxy-2-methoxybenzaldehyde, from which a traceless cleavage could be realized with TFA/CH 2 …
T de Kiewiet, H Stephen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
FROST (AnnaEen, 1889, 250, 157) showed that benzaldehyde condenses with phenylacetonitrile in presence of sodium ethoxide, giving an excellent yield of a-phenylcinnamonitrile. …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
TA Henry, TM Sharp - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
MERCURATION takes place with remarkable rapidity when alcoholic solutions of 2: 3-, 2: 4-, 2: 5-, or 3: 4-dihydroxybenzaldehyde are mixed at room temperature with mercuric acetate, …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
A Eanti, S Vidavalur, D Veeragoni, SR Mutheneni… - 2023 - nopr.niscpr.res.in
… However, an alternate starting material, 4-hydroxy-2- methoxybenzaldehyde is proposed in the present work. Synthesis of pongamol and lanceolatin is achieved in 3 and 4 steps …
Number of citations: 1 nopr.niscpr.res.in
N KAWAHARA, K NOZAWA, S NAKAJIMA… - Chemical and …, 1988 - jstage.jst.go.jp
… produced a series of new fungal metabolites: ethyl 3-methy10rsellinate (l), 6-hydroxy-4—methoxy~5-methy1phtha1imidine (2), and 3,6-dimethy1-4-hydroxy-2-methoxybenzaldehyde (3)…
Number of citations: 34 www.jstage.jst.go.jp
NTB Hang, PT Ky, C Van Minh… - Natural Product …, 2008 - journals.sagepub.com
… -trans-p-methoxycinnamoylcatalpol (3), scutellarioside II (4), premnaodoroside A (5), 1-O-trans-p-coumaroyl-α-Lrhamnopyranoside, hexyl glucoside, 4-hydroxy-2-methoxybenzaldehyde…
PC Fritch, AM Fivush, TM Willson - Solid‐Phase Organic …, 2001 - Wiley Online Library
… and 0.50 g 4-hydroxy-2-methoxybenzaldehyde in 9.5 mL of DMA. … 0.28g 4-hydroxy-2-methoxybenzaldehyde in 5.5mL of DMA. … 0.68 g 4-hydroxy-2-methoxybenzaldehyde in 13 mL DMA. …

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